molecular formula C10H14O5 B067779 (S)-3-[bis(methoxycarbonyl)methyl]cyclopentanone CAS No. 160115-23-1

(S)-3-[bis(methoxycarbonyl)methyl]cyclopentanone

Cat. No. B067779
M. Wt: 214.21 g/mol
InChI Key: GVJIHXMUUZHZDD-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-3-[bis(methoxycarbonyl)methyl]cyclopentanone, also known as Meldrum's acid derivative, is a chemical compound used in various scientific research applications.

Mechanism Of Action

The mechanism of action of (S)-3-[bis(methoxycarbonyl)methyl]cyclopentanone is not fully understood. However, it is believed to act as a Michael acceptor, reacting with nucleophiles such as thiols and amines. The compound is also known to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase.

Biochemical And Physiological Effects

(S)-3-[bis(methoxycarbonyl)methyl]cyclopentanone has been shown to have various biochemical and physiological effects. It has been found to possess anti-inflammatory and antioxidant properties. The compound has also been shown to inhibit the growth of cancer cells and induce apoptosis.

Advantages And Limitations For Lab Experiments

The advantages of using (S)-3-[bis(methoxycarbonyl)methyl]cyclopentanone in lab experiments include its high purity, ease of synthesis, and versatility. The compound can be easily modified to obtain derivatives with desired properties. However, the limitations of using the compound include its potential toxicity and limited solubility in aqueous solutions.

Future Directions

There are several future directions for the use of (S)-3-[bis(methoxycarbonyl)methyl]cyclopentanone in scientific research. One direction is the development of new derivatives with improved properties for drug discovery and material science applications. Another direction is the investigation of the compound's mechanism of action and its potential use in the treatment of various diseases, including cancer and neurodegenerative diseases.
Conclusion
(S)-3-[bis(methoxycarbonyl)methyl]cyclopentanone is a versatile compound used in various scientific research applications. Its ease of synthesis, versatility, and potential for drug discovery make it an important compound in the field of organic chemistry. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.

Scientific Research Applications

(S)-3-[bis(methoxycarbonyl)methyl]cyclopentanone is widely used in scientific research applications, including organic synthesis, medicinal chemistry, and material science. It is used as a building block for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and natural products. The compound is also used in the preparation of polymers, resins, and coatings.

properties

CAS RN

160115-23-1

Product Name

(S)-3-[bis(methoxycarbonyl)methyl]cyclopentanone

Molecular Formula

C10H14O5

Molecular Weight

214.21 g/mol

IUPAC Name

dimethyl 2-[(1S)-3-oxocyclopentyl]propanedioate

InChI

InChI=1S/C10H14O5/c1-14-9(12)8(10(13)15-2)6-3-4-7(11)5-6/h6,8H,3-5H2,1-2H3/t6-/m0/s1

InChI Key

GVJIHXMUUZHZDD-LURJTMIESA-N

Isomeric SMILES

COC(=O)C([C@H]1CCC(=O)C1)C(=O)OC

SMILES

COC(=O)C(C1CCC(=O)C1)C(=O)OC

Canonical SMILES

COC(=O)C(C1CCC(=O)C1)C(=O)OC

synonyms

(S)-(-)-3-BIS(METHOXYCARBONYL)METHYL-1-CYCLOPENTANONE

Origin of Product

United States

Synthesis routes and methods

Procedure details

Tetrahedron Letters 2005, 46, 6875-6878. To a solution of cyclopent-2-enone (99.82 g, 1216 mmol) and dimethyl malonate (560 mL, 4887 mmol) in dry toluene (1000 mL) was added 2,3,4,6,7,8-hexahydro-1H-pyrimido[1,2-a]pyrimidine (5.10 g, 36.6 mmol). The reaction was stirred at room temperature under nitrogen for 16 hrs, then concentrated under reduced pressure to ˜½ volume. The crude product was filtered through a short path of silica gel (3.5×4 cm), eluting with ethyl acetate. The filtrate was concentrated under vacuum pump rotary evaporation (70-75° C. water bath) for 2 hrs, affording the target compound (247.7 g, 1098 mmol, 90% yield). 1H NMR (500 MHz, CDCl3) δ ppm 3.76 (3 H, s), 3.74 (3 H, s), 3.37 (1 H, d, J=9.46 Hz), 2.80-2.91 (1 H, m), 2.49 (1 H, dd, J=18.31, 7.63 Hz), 2.29-2.37 (1 H, m), 2.15-2.28 (2 H, m), 2.00 (1 H, ddd, J=18.46, 10.99, 1.37 Hz), 1.58-1.71 (1 H, m).
Quantity
99.82 g
Type
reactant
Reaction Step One
Quantity
560 mL
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
5.1 g
Type
catalyst
Reaction Step One
Yield
90%

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